molecular formula C17H19BF2N2O4 B15329858 2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B15329858
M. Wt: 364.2 g/mol
InChI Key: UTBNIXIPXMFQKI-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a phenoxy group, and a pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(Difluoromethoxy)phenol: This intermediate is synthesized by reacting difluoromethane with phenol under specific conditions.

    Formation of 2-(2-(Difluoromethoxy)phenoxy)pyrimidine: The intermediate 2-(Difluoromethoxy)phenol is then reacted with pyrimidine under controlled conditions to form the desired pyrimidine derivative.

    Introduction of the Boronate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-(2-(Trifluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-(2-(Chloromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness

The uniqueness of 2-(2-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its difluoromethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H19BF2N2O4

Molecular Weight

364.2 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C17H19BF2N2O4/c1-16(2)17(3,4)26-18(25-16)11-9-21-15(22-10-11)24-13-8-6-5-7-12(13)23-14(19)20/h5-10,14H,1-4H3

InChI Key

UTBNIXIPXMFQKI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3OC(F)F

Origin of Product

United States

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